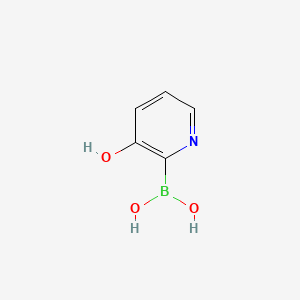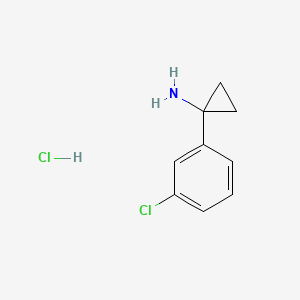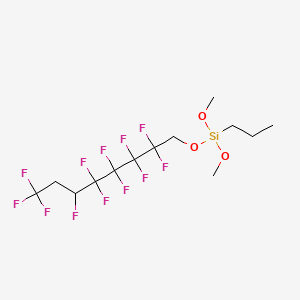
Dodecafluoroheptylpropyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecafluoroheptylpropyltrimethoxysilane is a fluorinated organosilane compound with the molecular formula C13H18F12O3Si. It is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecafluoroheptylpropyltrimethoxysilane can be synthesized through a multi-step process involving the reaction of fluorinated alcohols with chlorosilanes. The typical synthetic route involves the following steps:
Fluorination: The starting material, a heptanol derivative, is fluorinated using a fluorinating agent such as sulfur tetrafluoride.
Silane Coupling: The fluorinated alcohol is then reacted with chloropropyltrimethoxysilane in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as distillation or chromatography to achieve high purity levels suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Dodecafluoroheptylpropyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Condensation: The silanols formed can further condense to create siloxane bonds, leading to the formation of cross-linked networks.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Result from the condensation of silanols.
Scientific Research Applications
Dodecafluoroheptylpropyltrimethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify surfaces to create hydrophobic and oleophobic coatings, enhancing water and oil repellency.
Nanotechnology: Utilized in the functionalization of nanoparticles to improve their dispersion and stability in various solvents.
Biomedical Applications: Employed in the development of biocompatible coatings for medical devices to reduce biofouling and improve biocompatibility.
Catalysis: Acts as a catalyst support material due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of dodecafluoroheptylpropyltrimethoxysilane involves its ability to form strong covalent bonds with surfaces through the silane groups. The fluorinated tail imparts hydrophobicity and chemical resistance, making it effective in creating protective coatings. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form stable siloxane bonds.
Comparison with Similar Compounds
Octadecyltrimethoxysilane: Another organosilane used for surface modification but with a longer alkyl chain.
Hexadecyltrimethoxysilane: Similar to octadecyltrimethoxysilane but with a slightly shorter alkyl chain.
Perfluorooctyltriethoxysilane: A fluorinated silane with a different alkyl chain length and ethoxy groups instead of methoxy groups.
Uniqueness: Dodecafluoroheptylpropyltrimethoxysilane is unique due to its specific combination of a fluorinated tail and trimethoxysilane group, providing a balance of hydrophobicity, chemical resistance, and reactivity with surfaces. This makes it particularly effective for applications requiring durable and protective coatings.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,8,8,8-dodecafluorooctoxy-dimethoxy-propylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F12O3Si/c1-4-5-29(26-2,27-3)28-7-9(15,16)12(22,23)13(24,25)11(20,21)8(14)6-10(17,18)19/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTSNEJGMVFUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OC)(OC)OCC(C(C(C(C(CC(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F12O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)
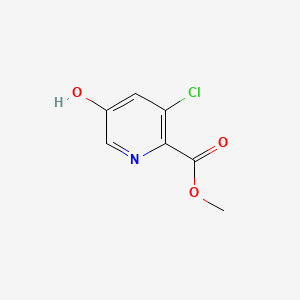
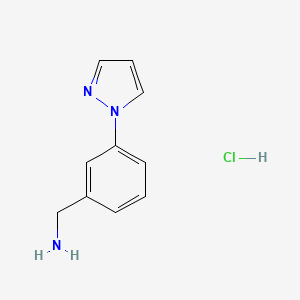
![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)
![7-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B567061.png)
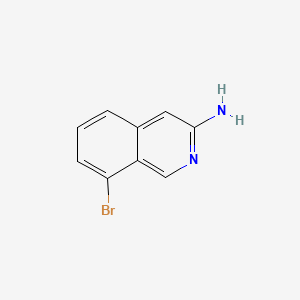
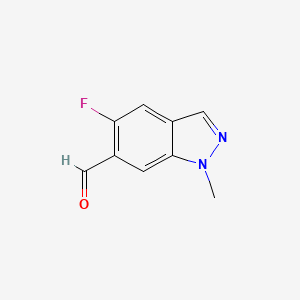

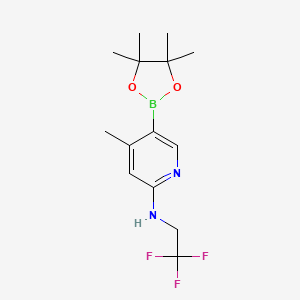
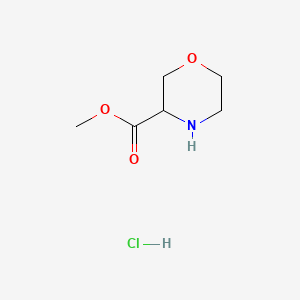
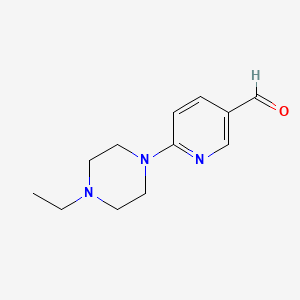
![6'-Chloro-[3,3'-bipyridin]-5-amine](/img/structure/B567074.png)
